Ethyl 3-[3-[(4-butoxybenzoyl)amino]propanoylamino]propanoate
Overview
Description
Preparation Methods
The synthesis of Ethyl 3-[3-[(4-butoxybenzoyl)amino]propanoylamino]propanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:
Formation of the butoxybenzoyl intermediate: This step involves the reaction of 4-butoxybenzoic acid with a suitable amine to form the butoxybenzoyl amide.
Coupling with propanoic acid derivative: The butoxybenzoyl amide is then coupled with a propanoic acid derivative under specific reaction conditions to form the desired product.
Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
Ethyl 3-[3-[(4-butoxybenzoyl)amino]propanoylamino]propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Ethyl 3-[3-[(4-butoxybenzoyl)amino]propanoylamino]propanoate has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[3-[(4-butoxybenzoyl)amino]propanoylamino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Ethyl 3-[3-[(4-butoxybenzoyl)amino]propanoylamino]propanoate can be compared with other similar compounds, such as:
Ethyl 3-[3-[(4-methoxybenzoyl)amino]propanoylamino]propanoate: Similar structure but with a methoxy group instead of a butoxy group.
Ethyl 3-[3-[(4-ethoxybenzoyl)amino]propanoylamino]propanoate: Contains an ethoxy group instead of a butoxy group.
Ethyl 3-[3-[(4-propoxybenzoyl)amino]propanoylamino]propanoate: Features a propoxy group instead of a butoxy group.
These compounds share similar chemical properties but differ in their specific functional groups, which can influence their reactivity and applications.
Properties
IUPAC Name |
ethyl 3-[3-[(4-butoxybenzoyl)amino]propanoylamino]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-3-5-14-26-16-8-6-15(7-9-16)19(24)21-12-10-17(22)20-13-11-18(23)25-4-2/h6-9H,3-5,10-14H2,1-2H3,(H,20,22)(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXOIUNRKBDWAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC(=O)NCCC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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